11-cis-3-Hydroxyretinal
Overview
Description
11-cis-3-Hydroxyretinal is a derivative of retinal, a form of vitamin A aldehyde. It plays a crucial role in the visual cycle, particularly in the phototransduction process in the retina. This compound is a chromophore, which means it is responsible for the absorption of light and its conversion into a chemical signal that can be interpreted by the brain. The unique structure of this compound allows it to bind to opsin proteins, forming rhodopsin, which is essential for vision in low-light conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-3-Hydroxyretinal typically involves the isomerization of all-trans-retinal. This process can be catalyzed by enzymes or through photochemical reactions. The key steps include:
Isomerization: Conversion of all-trans-retinal to 11-cis-retinal using light or enzymatic catalysis.
Hydroxylation: Introduction of a hydroxyl group at the 3-position of the retinal molecule.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These methods are preferred due to their efficiency and the ability to control reaction conditions precisely .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 11-cis-3-hydroxyretinoic acid.
Reduction: It can be reduced to 11-cis-3-hydroxyretinol.
Isomerization: The compound can isomerize to all-trans-3-hydroxyretinal under light exposure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Isomerization Conditions: Light exposure or enzymatic catalysis.
Major Products:
Oxidation Product: 11-cis-3-hydroxyretinoic acid.
Reduction Product: 11-cis-3-hydroxyretinol.
Isomerization Product: All-trans-3-hydroxyretinal.
Scientific Research Applications
11-cis-3-Hydroxyretinal has several applications in scientific research:
Chemistry: Used as a model compound to study the photochemical properties of retinoids.
Biology: Essential for understanding the visual cycle and phototransduction in retinal cells.
Medicine: Investigated for its potential in treating retinal diseases and understanding the mechanisms of vision loss.
Industry: Utilized in the development of light-sensitive materials and devices.
Mechanism of Action
The primary mechanism of action of 11-cis-3-Hydroxyretinal involves its role as a chromophore in the visual cycle. Upon absorption of light, it undergoes isomerization from the 11-cis to the all-trans form. This structural change triggers a conformational change in the opsin protein, activating a G-protein-coupled receptor pathway that ultimately leads to the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as visual information .
Comparison with Similar Compounds
11-cis-Retinal: The parent compound, also involved in the visual cycle.
11-cis-3-Dehydroretinal: Another derivative with similar photochemical properties.
4-Hydroxy-11-cis-Retinal: A hydroxylated derivative with distinct biological functions.
Uniqueness: 11-cis-3-Hydroxyretinal is unique due to its specific hydroxylation at the 3-position, which affects its binding affinity to opsin and its photochemical properties. This makes it particularly useful in studying the nuances of the visual cycle and developing targeted treatments for retinal diseases .
Properties
IUPAC Name |
(2E,4Z,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6-,10-9+,15-7+,16-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQNCDEPWLQRO-SKVGZCNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554347 | |
Record name | (11cis)-3-Hydroxyretinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102918-00-3 | |
Record name | (11cis)-3-Hydroxyretinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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